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molecular formula C11H13NO3 B8709792 4-(2-Methoxyethoxymethoxy)benzonitrile CAS No. 104575-17-9

4-(2-Methoxyethoxymethoxy)benzonitrile

Cat. No. B8709792
M. Wt: 207.23 g/mol
InChI Key: IMVBSNRPUVKGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06323227B1

Procedure details

3-(3-Aminopropyl)-4-(2-methoxyethoxymethoxy)benzonitrile (88 mg, 0.33 mmol) in DMF (0.5 mL) is added to a mixture of 4-pyridin-4-yl benzoic acid (60 mg, 0.3 mmol), TBTU (106 mg, 0.33 mmol), and Et3N (0.043 mL, 0.033 mmol) in DMF (1 mL). The mixture is stirred at 35° C. for 4 hours. The solution is diluted with EtOAc (20 mL), washed with saturated NaHCO3 (3×17 mL) and brine (3×17 mL), dried over MgSO4, filtered and concentrated. The residue is chromatographed (4% MeOH/CH2Cl2) to give 3-[4-(pyridin-4-yl)-benzamido]propyl)-4-(2-methoxyethoxymethoxy)-benzonitrile (0.09 g, 0.20 mmol), contaminated with an unknown byproduct. The crude material (0.08 g, 0.18 mmol) is dissolved in CH2Cl2 (5 mL), treated with MCPBA (57-86%, 92 mg) at 0° C., a room temperature for 2 hours. The residue from aqueous workup and concentration is treated with anhydrous HCl/EtOH followed by ammonolysis as described in Example 307, part D. HPLC purification (10% MeCN/0.1% TFA in H2O to 100% MeCN) gave the title compound (0.007 g, 0.01 mmol). 1H NMR (CD3OD, 300 MHz) δ8.94 (bs, 1H), 8.65 (bs, 1H), 8.40 (m, 3H), 7.90 (m, 6H), 7.64 (d, 1H), 7.57 (dd, 1H), 6.93 (d, 1H), 3.43 (t, 2H), 2.77 (t, 2H), 1.97 (m, 2H). Ion spray MS [M+1]=391, [M+2]2+=196.
Name
3-(3-Aminopropyl)-4-(2-methoxyethoxymethoxy)benzonitrile
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
106 mg
Type
reactant
Reaction Step One
Name
Quantity
0.043 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NCCC[C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=1[O:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH3:19])[C:8]#[N:9].N1C=CC(C2C=CC(C(O)=O)=CC=2)=CC=1.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.CCN(CC)CC>CN(C=O)C.CCOC(C)=O>[CH3:19][O:18][CH2:17][CH2:16][O:15][CH2:14][O:13][C:12]1[CH:5]=[CH:6][C:7]([C:8]#[N:9])=[CH:10][CH:11]=1 |f:2.3|

Inputs

Step One
Name
3-(3-Aminopropyl)-4-(2-methoxyethoxymethoxy)benzonitrile
Quantity
88 mg
Type
reactant
Smiles
NCCCC=1C=C(C#N)C=CC1OCOCCOC
Name
Quantity
60 mg
Type
reactant
Smiles
N1=CC=C(C=C1)C1=CC=C(C(=O)O)C=C1
Name
Quantity
106 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
0.043 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 35° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated NaHCO3 (3×17 mL) and brine (3×17 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed (4% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COCCOCOC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mmol
AMOUNT: MASS 0.09 g
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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